5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol
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Overview
Description
5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol is a compound belonging to the class of benzimidazoles. It is characterized by the presence of a methoxy group at position 5 and a thiol group at position 2 of the benzimidazole ring, along with a pyridinylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group at position 5 can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl substituent can be introduced via a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a pyridinylmethyl halide.
Formation of the Thiol Group: The thiol group at position 2 can be introduced through thiolation reactions using reagents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyridinylmethyl group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyridinylmethyl derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a proton pump inhibitor, similar to omeprazole, and may have applications in treating gastric acid-related disorders.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding due to its structural similarity to other bioactive benzimidazoles.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, as a proton pump inhibitor, it binds to the H+/K+ ATPase enzyme in gastric parietal cells, inhibiting acid secretion. This binding is often irreversible, leading to prolonged inhibition of acid secretion .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A well-known proton pump inhibitor with a similar benzimidazole core structure.
Esomeprazole: The S-enantiomer of omeprazole, with enhanced bioavailability and efficacy.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,3-benzodiazole-2-thiol is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other proton pump inhibitors. Its dual methoxy groups and thiol functionality provide unique reactivity and potential for further chemical modifications .
Properties
IUPAC Name |
6-methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-18-14(11(2)16(10)22-4)9-20-15-6-5-12(21-3)7-13(15)19-17(20)23/h5-8H,9H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYPDRJRWDZJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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